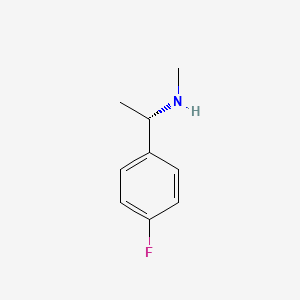

(S)-n-methyl-1-(4-fluorophenyl)ethylamine

Description

The exact mass of the compound (S)-n-methyl-1-(4-fluorophenyl)ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-n-methyl-1-(4-fluorophenyl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-n-methyl-1-(4-fluorophenyl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-fluorophenyl)-N-methylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORRIBKELCOOIJ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672906-67-1 | |

| Record name | (1S)-1-(4-Fluorophenyl)-N-methylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of (S)-N-methyl-1-(4-fluorophenyl)ethylamine

Chemical Identity, Synthesis, and Pharmacochemical Properties[1]

Part 1: Executive Summary & Chemical Identity

(S)-N-methyl-1-(4-fluorophenyl)ethylamine is a fluorinated phenethylamine derivative characterized by a chiral center at the benzylic carbon.[1] Structurally, it serves as a critical reference standard in forensic toxicology and a scaffold in medicinal chemistry for exploring structure-activity relationships (SAR) of monoamine transporter ligands.

The introduction of the fluorine atom at the para-position of the phenyl ring significantly alters the metabolic stability and lipophilicity of the molecule compared to its non-fluorinated parent, N-methyl-1-phenylethylamine.[1] This monograph details the physicochemical profile, enantioselective synthesis, and analytical characterization of the (S)-enantiomer.

Chemical Structure & Nomenclature

| Parameter | Details |

| IUPAC Name | (S)-1-(4-Fluorophenyl)-N-methylethan-1-amine |

| Common Synonyms | (S)-4-Fluoro-N-methyl-α-methylbenzylamine; (S)-4-FMA |

| Molecular Formula | C₉H₁₂FN |

| Molecular Weight | 153.20 g/mol |

| Chiral Center | (S)-Configuration at C1 (benzylic) |

| Structural Class | Amphetamine-type (Fluorinated Phenethylamine) |

| CAS (Racemate) | 52063-62-4 (Reference for parent structure) |

| CAS (Primary Amine Precursor) | 374898-01-8 (Specific to (S)-isomer starting material) |

⚠️ SAFETY & COMPLIANCE WARNING: This compound is a structural analog of controlled substances (methamphetamine class). In many jurisdictions, it is regulated as a Schedule I/II substance or an analogue thereof. This guide is intended strictly for certified research personnel developing forensic reference standards or conducting licensed neuropharmacological studies.

Part 2: Physicochemical Profile

The physical properties of the (S)-enantiomer are largely identical to the racemate, with the exception of optical rotation. The fluorination increases lipophilicity (LogP) and lowers the pKa slightly compared to the non-fluorinated analog due to the electron-withdrawing nature of the fluorine atom.

| Property | Value (Experimental/Predicted) | Significance |

| Physical State | Colorless oil (Freebase); White solid (HCl salt) | Handling requirements |

| Boiling Point | 185–190 °C (at 760 mmHg) | Distillation purification |

| pKa (Conjugate Acid) | 9.8 ± 0.2 | Protonation state at physiological pH (7.[1][2]4) |

| LogP | ~1.85 | Blood-Brain Barrier (BBB) permeability |

| Optical Rotation | [α]D ≈ -15° to -20° (c=1, MeOH) | Stereochemical purity check |

| Solubility | Soluble in EtOH, DMSO, DCM; Sparingly soluble in H₂O | Formulation & Extraction |

The Fluorine Effect: The C–F bond is highly stable (approx. 116 kcal/mol). Substitution at the para-position blocks metabolic hydroxylation, a primary clearance pathway for phenethylamines.[1] This "metabolic blocking" extends the half-life of the compound in biological systems compared to non-fluorinated analogs [1].

Part 3: Enantioselective Synthesis (Chiral Pool Approach)

To ensure high enantiomeric excess (ee > 99%) without the need for wasteful chiral resolution of a racemate, the recommended synthetic route utilizes the "Chiral Pool" strategy. This method starts from the commercially available (S)-1-(4-fluorophenyl)ethylamine.[1]

Mechanism: N-Formylation & Reduction

Direct methylation of primary amines with methyl iodide often leads to over-methylation (quaternary ammonium salts).[1] The Formylation-Reduction protocol guarantees mono-methylation.[1]

Step 1: N-Formylation

Step 2: Reduction

Detailed Protocol

-

Reagents:

-

(S)-1-(4-fluorophenyl)ethylamine (1.0 eq)[1]

-

Ethyl formate (Excess, as solvent/reagent)

-

Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

Formylation: Dissolve the primary amine in ethyl formate. Reflux at 54°C for 4 hours. Monitor by TLC (disappearance of amine). Evaporate excess ethyl formate to yield the N-formyl intermediate as a viscous oil.[1]

-

Reduction: Suspend LiAlH₄ in anhydrous THF under Argon at 0°C. Add the N-formyl intermediate (dissolved in THF) dropwise.

-

Reflux: Warm to room temperature, then reflux for 6 hours to ensure complete reduction of the carbonyl.

-

Work-up (Fieser Method): Cool to 0°C. Quench carefully with water (1 mL per g LiAlH₄), then 15% NaOH (1 mL), then water (3 mL). Filter the granular precipitate.

-

Isolation: Dry the filtrate over MgSO₄ and concentrate in vacuo. Convert to Hydrochloride salt using HCl/Dioxane for long-term storage.[1]

-

-

Validation:

-

This route preserves the stereocenter. Racemization is negligible under these reduction conditions.

-

Part 4: Analytical Characterization & Differentiation

Differentiation of the (S)-enantiomer from the (R)-isomer is critical in forensic casework to distinguish between illicit consumption (often racemic) and potential pharmaceutical sources or chiral impurities.[3][4]

Chiral HPLC Method

Standard C18 columns cannot separate enantiomers.[1] Use a polysaccharide-based chiral stationary phase.[1]

-

Column: Phenomenex Lux® 3 µm AMP (Amylose tris(3-chloro-5-methylphenylcarbamate)) [2].[1][5]

-

Mobile Phase: 5 mM Ammonium Bicarbonate (pH 11) : Methanol (40:60).

-

Detection: MS/MS (MRM mode).

-

Retention Order: Typically, the (R)-isomer elutes before the (S)-isomer on amylose-based columns under basic conditions, though this must be empirically verified with standards [2].[1]

Visualization of Analytical Workflow

Figure 1: Analytical workflow for the stereoselective detection of 4-fluorinated phenethylamines.

Part 5: Applications in Medicinal Chemistry

1. Bioisosterism & Metabolic Stability

In drug design, the (S)-N-methyl-1-(4-fluorophenyl)ethylamine scaffold is often used to probe the steric and electronic requirements of binding pockets in monoamine transporters (DAT, SERT, NET).[1]

-

H → F Substitution: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing it to mimic Hydrogen sterically while exerting a strong electronic effect (electronegativity 4.0 vs 2.1).

-

Lipophilicity: The C-F bond increases the partition coefficient, enhancing CNS penetration [3].

2. Chiral Auxiliaries

While less common than the primary amine, the secondary amine can serve as a chiral base in enantioselective deprotonation reactions or as a resolving agent for chiral acids.

Signaling Pathway Interaction (Monoamine Transporters)

Figure 2: Mechanism of Action for amphetamine-type substrates at the nerve terminal.[1] The (S)-isomer typically exhibits higher potency at the Dopamine Transporter (DAT) than the (R)-isomer.

References

-

Hagenaars, L., et al. (2022). "Chromatographic separation of R-(−)/S-(+)-enantiomers of amphetamine and methamphetamine." Journal of Analytical Toxicology.

-

Schwaninger, A. E., et al. (2022). "Chiral Serum Pharmacokinetics of 4-Fluoroamphetamine." Journal of Analytical Toxicology.

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]

-

PubChem Database. "1-(4-Fluorophenyl)ethylamine Compound Summary."[1]

Sources

- 1. 1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 123063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gtfch.org [gtfch.org]

- 4. researchgate.net [researchgate.net]

- 5. Chromatographic separation of R-(−)/S-(+)-enantiomers of amphetamine and methamphetamine: differentiation between singl… [ouci.dntb.gov.ua]

Technical Guide: Pharmacological Significance of Fluorinated Phenethylamine Derivatives

This guide provides an in-depth technical analysis of fluorinated phenethylamine derivatives, focusing on their structure-activity relationships (SAR), metabolic stability, and synthesis. It is designed for researchers in medicinal chemistry and neuropharmacology.

Executive Summary

The strategic incorporation of fluorine into the phenethylamine scaffold represents a cornerstone of modern medicinal chemistry. Known as the "Fluorine Effect," this modification exploits the atom's extreme electronegativity (3.98 Pauling scale) and the strength of the C-F bond (approx. 116 kcal/mol) to modulate pharmacokinetics without significantly altering steric bulk (van der Waals radius: 1.47 Å vs. 1.20 Å for Hydrogen). This guide analyzes how fluorination shifts selectivity from dopaminergic to serotonergic pathways, enhances metabolic resistance against CYP450 isoforms, and alters neurotoxicological profiles compared to heavier halogenated analogs.

The Fluorine Effect in Phenethylamine Medicinal Chemistry

Electronic and Steric Rationale

Fluorine acts as a bioisostere for hydrogen in terms of size but mimics a hydroxyl group electronically. In phenethylamines, this substitution fundamentally alters the molecular electrostatic potential (MEP).

-

Lipophilicity (LogP): Fluorination typically increases lipophilicity, facilitating blood-brain barrier (BBB) penetration.[1] However, adjacent polar groups can lead to the "polar hydrophobicity" effect, where the C-F bond creates a dipole that interacts with specific receptor residues.

-

pKa Modulation: The electron-withdrawing nature of fluorine on the phenyl ring reduces the electron density of the aromatic system. Through the inductive effect (

), this can lower the pKa of the amine nitrogen if the fluorine is in the ortho position, though the effect diminishes at the para position.

The "Para-Halogen" Divergence

A critical SAR finding in phenethylamines (specifically amphetamines) is the divergence in transporter selectivity driven by para-substitution.

-

Unsubstituted (Amphetamine): High selectivity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

-

Para-Fluorinated (4-FA): Retains DAT/NET affinity but gains significant potency at the Serotonin Transporter (SERT).

-

Para-Chlorinated/Brominated (PCA/PBA): Shifts almost exclusively to serotonin release, often accompanied by high neurotoxicity.

Comparative Pharmacology & SAR

The following data summarizes the shift in binding affinities and release capabilities upon fluorination. Note the distinct "Goldilocks" zone of the fluorine atom—large enough to block metabolism, but small enough to avoid the extreme steric clashes or exclusive serotonergic toxicity seen with Iodine or Bromine.

Table 1: Comparative Binding & Release Profiles (IC50 / EC50 in nM)

| Compound | Structure | DAT (nM) | SERT (nM) | NET (nM) | Primary Mechanism |

| d-Amphetamine | 25 | 1,765 | 18 | DA/NE Releaser | |

| 4-FA | 4-F- | 512 | 650 | 32 | Triple Releaser (SNDRA) |

| 2-FA | 2-F- | ~800 | >5,000 | ~100 | DA/NE Releaser |

| 2C-B | 2,5-OMe-4-Br-PEA | >10,000 | >10,000 | >10,000 | 5-HT2A Agonist (Ki ~ 1 nM) |

| 2C-F | 2,5-OMe-4-F-PEA | N/A | N/A | N/A | Weak 5-HT2A Agonist |

> Note: 2C-F demonstrates significantly reduced potency compared to 2C-B. The 5-HT2A receptor possesses a hydrophobic pocket at the 4-position that accommodates larger halogens (Br, I) or alkyl groups. Fluorine is too small and polar to stabilize the active receptor conformation effectively.

Visualization: SAR Logic Flow

The following diagram illustrates how the position and nature of the halogen dictate the pharmacological outcome.

Figure 1: SAR Decision Tree illustrating the divergence in pharmacological profiles based on 4-position substitution.

Metabolic Stability & Pharmacokinetics[2][3][4][5][6]

Fluorination is primarily employed to block metabolic degradation.[2] The Carbon-Fluorine bond is oxidatively stable and resistant to the cytochrome P450 (CYP) enzymes that typically attack the phenyl ring.

Blockade of Para-Hydroxylation

The primary metabolic route for unsubstituted phenethylamines (like amphetamine) involves aromatic hydroxylation at the para-position, followed by conjugation and excretion.

-

Mechanism: CYP450 utilizes an iron-oxo species to abstract a hydrogen or add oxygen. The C-F bond strength (116 kcal/mol) exceeds the energy capacity of this enzymatic process.

-

Result: The molecule must be metabolized via alternative, slower routes (e.g., N-dealkylation or beta-hydroxylation), significantly extending the plasma half-life (

).

Figure 2: Metabolic blockade mechanism showing the prevention of para-hydroxylation by fluorination.

Toxicology: The Halogen Rule

A critical distinction must be made between fluorinated amphetamines and their chlorinated/brominated counterparts regarding neurotoxicity.

-

Reactive Metabolites: Chlorinated amphetamines (e.g., 4-CA) are metabolized into quinone-like species that covalently bind to tryptophan hydroxylase (TPH), causing long-term serotonergic depletion.

-

Fluorine Safety: Due to the stability of the C-F bond, 4-FA does not readily form these reactive quinones. Consequently, studies indicate that 4-FA does not produce the long-term depletion of 5-HT levels seen with 4-CA or 4-IA, although acute toxicity (serotonin syndrome) remains a risk at high doses.

Experimental Protocols

Synthesis of 4-Fluorophenethylamine (Henry Reaction Route)

This protocol utilizes the condensation of 4-fluorobenzaldehyde with nitromethane, followed by reduction. This route is preferred for its scalability and high yield.

Reagents:

-

Nitromethane

-

Ammonium Acetate (Catalyst)

-

Lithium Aluminum Hydride (LAH) or NaBH4/CuCl2

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Condensation (Henry Reaction):

-

Dissolve 4-fluorobenzaldehyde (50 mmol) in nitromethane (30 mL).

-

Add ammonium acetate (10 mmol).

-

Reflux for 4 hours. Monitor via TLC (formation of yellow nitrostyrene).

-

Cool, crystallize the intermediate 4-fluoro-

-nitrostyrene , and wash with cold methanol.

-

-

Reduction:

-

Prepare a suspension of LAH (100 mmol) in anhydrous THF (100 mL) under Argon atmosphere.

-

Add the nitrostyrene (20 mmol) dropwise as a THF solution. Caution: Exothermic.

-

Reflux for 6 hours.

-

Quenching: Use the Fieser method (

g LAH ->

-

-

Purification:

-

Filter the aluminum salts.

-

Extract filtrate with DCM, dry over MgSO4.

-

Precipitate as the hydrochloride salt using HCl/Dioxane gas.

-

Workflow Diagram

Figure 3: Synthetic workflow for the production of 4-fluorophenethylamine via the Henry Reaction.

References

-

Nugent, B. M., et al. (2010). "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." Journal of Medicinal Chemistry.

-

Baumann, M. H., et al. (2011).[4] "Structure-activity relationships of fluoroamphetamines: Effects on monoamine transporters and neurotoxicity." Neuropharmacology.

-

Trachsel, D. (2012). "Fluorine in psychedelic phenethylamines." Drug Testing and Analysis.

-

Nichols, D. E. (2018). "Psychedelics."[3] Pharmacological Reviews.

-

Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis).

Sources

- 1. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 4. Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic stability and solubility profile of fluorinated chiral amines

Subject: Technical Guide: Thermodynamic Stability and Solubility Profiling of Fluorinated Chiral Amines

Executive Summary

The strategic incorporation of fluorine into chiral amine scaffolds is a cornerstone of modern medicinal chemistry, offering a precise lever to modulate basicity (

This guide provides a rigorous technical framework for assessing the thermodynamic stability and solubility profiles of fluorinated chiral amines. It moves beyond standard physicochemical characterization to address the specific challenges posed by the high electronegativity and small van der Waals radius of the fluorine atom.

The Fluorine Effect: Electronic and Conformational Dynamics

To predict solubility and stability, one must first understand the molecular-level perturbations caused by fluorination.

Basicity Modulation ( Shift)

The electron-withdrawing nature of fluorine (inductively acting through

-

Mechanism: The dipole of the C–F bond destabilizes the developing positive charge on the protonated ammonium species (

), favoring the neutral free base. -

Magnitude:

-

-fluorination typically lowers

-

-fluorination lowers

-

Implication: A fluorinated amine often exists as a neutral species at physiological pH (7.4), drastically altering membrane permeability and solubility compared to its non-fluorinated parent [1].

-

-fluorination typically lowers

The Gauche Effect

Unlike the steric repulsion seen in hydrocarbon chains, vicinal difluoro- or fluoro-amine motifs often adopt a gauche conformation (dihedral angle

-

Thermodynamic Driver: This is driven by

hyperconjugation and electrostatic attraction between the electropositive ammonium hydrogen and the electronegative fluorine. -

Impact: This locks the molecule into a specific 3D shape, reducing the entropic penalty of binding to a protein target but potentially complicating crystal packing [2].

Thermodynamic Stability Assessment

Thermodynamic stability in this context encompasses two distinct vectors: Chemical Stability (bond integrity) and Physical Stability (polymorphism).

Chemical Instability Risks ( -Fluoroamines)

While C–F bonds are generally robust,

-

Guideline: Drug development focuses almost exclusively on

- and

Solid-State Polymorphism in Chiral Systems

Chiral fluorinated amines exhibit unique lattice behaviors.

-

Racemate vs. Enantiomer: Racemates often form high-density crystal lattices (true racemates) with lower solubility than their pure enantiomers. However, the introduction of fluorine can disrupt these packing networks.

-

Fluorine-Specific Interactions: C–F

H–N and C–F

Visualization: Stability & Profiling Workflows

The following diagrams illustrate the decision pathways for stability assessment and the physicochemical impact of fluorination.

Caption: Figure 1. Decision matrix for evaluating chemical safety and biopharmaceutical properties of fluorinated amines.

Caption: Figure 2.[2] Standardized workflow for equilibrium solubility profiling of fluorinated solid forms.

Comparative Data: The Fluorine Shift

The table below synthesizes typical shifts in physicochemical properties when a hydrogen is replaced by fluorine in a chiral amine scaffold (e.g., a piperidine or pyrrolidine core).

| Parameter | Non-Fluorinated Parent | Fluorinated Analog ( | Mechanistic Rationale |

| 9.5 – 10.5 | 8.0 – 9.0 | Inductive electron withdrawal stabilizes the free base form. | |

| LogD (pH 7.4) | Low (Ionized) | High (Neutral) | Lower |

| Solubility (pH 7.4) | High (due to ionization) | Moderate/Low | Neutral species are generally less soluble in aqueous media than their salts. |

| Metabolic Stability | Low (N-dealkylation prone) | High | C–F bond blocks cytochrome P450 oxidation sites adjacent to the nitrogen. |

| Conformation | Flexible (Chair/Twist) | Rigid (Gauche) | Stereoelectronic effects lock the ring conformation, reducing entropic penalty upon binding. |

Experimental Protocols

Protocol A: Potentiometric Determination

Why: Standard UV methods often fail because simple aliphatic amines lack chromophores near the ionization center. Potentiometry is the gold standard.

-

Preparation: Dissolve 3–5 mg of the fluorinated amine hydrochloride salt in 20 mL of degassed water/methanol co-solvent (if water solubility is

M). -

Titration: Titrate with 0.1 M KOH standardized solution under inert gas (

or -

Data Analysis: Use the Bjerrum plot method to calculate

. -

Correction: If methanol was used, extrapolate the Yasuda-Shedlovsky plot to 0% organic solvent to obtain the aqueous

.

Protocol B: Equilibrium Solubility (Shake-Flask with -NMR)

Why: Fluorinated compounds allow for a unique, interference-free quantification method using

-

Excess Addition: Add solid compound to 2 mL of buffer (pH 1.2, 6.8, 7.4) until undissolved solid remains visible.

-

Equilibration: Agitate at 37°C for 24 hours.

-

pH Check: Measure pH at the end of the experiment. If the pH shifted

units, the buffer capacity was insufficient; repeat with stronger buffer. -

Filtration: Filter supernatant through a 0.22 µm PTFE filter (saturate filter first to prevent loss).

-

Quantification (

-NMR):-

Add a known internal standard (e.g.,

-trifluorotoluene in DMSO capillary). -

Acquire

spectrum (typically -

Integrate the product peak against the internal standard to calculate molar concentration.

-

References

-

Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Purser, S. et al. (2008). Fluorine in medicinal chemistry.[3][4][5][6][7][8][9] Chemical Society Reviews. Link

-

Gillis, E. P. et al. (2015).[10] Applications of Fluorine in Medicinal Chemistry.[3][4][5][7][8][9] Journal of Medicinal Chemistry.[3] Link

Sources

- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucj.org.ua [ucj.org.ua]

- 4. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]

- 9. researchgate.net [researchgate.net]

- 10. Facts and fictions about polymorphism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to N-methyl-1-(4-fluorophenyl)ethylamine and Its Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1-(4-fluorophenyl)ethylamine and its analogs belong to the broader class of phenethylamines, a group of compounds with significant pharmacological interest due to their diverse effects on the central nervous system. The introduction of a fluorine atom onto the phenyl ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comprehensive overview of the synthesis, pharmacological properties, structure-activity relationships, and analytical methods pertaining to N-methyl-1-(4-fluorophenyl)ethylamine and its related analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel psychoactive compounds and potential therapeutic agents.

Synthesis and Chemical Properties

The synthesis of N-methyl-1-(4-fluorophenyl)ethylamine and its analogs typically involves standard organic chemistry transformations. A common route to the parent compound involves the N-methylation of 1-(4-fluorophenyl)ethylamine.

General Synthetic Approach: Reductive Amination

A widely employed method for the N-methylation of primary amines is reductive amination, often utilizing formaldehyde as the methyl source and a reducing agent such as sodium borohydride or formic acid (Eschweiler-Clarke reaction).

-

Reaction Setup: To a round-bottom flask containing 1-(4-fluorophenyl)ethylamine (1 equivalent), add an excess of aqueous formaldehyde (e.g., 2.2 equivalents) and formic acid (e.g., 2.2 equivalents).

-

Heating: The reaction mixture is heated to reflux (typically 80-100 °C) for several hours (e.g., 4-18 hours).

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the consumption of the starting material and the intermediate N-formyl derivative.

-

Workup: After completion, the reaction mixture is cooled and basified with a strong base (e.g., NaOH or KOH) to a pH > 10.

-

Extraction: The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Caption: General schematic of the Eschweiler-Clarke reaction for the synthesis of N-methyl-1-(4-fluorophenyl)ethylamine.

Synthesis of Analogs

The synthesis of analogs can be achieved by utilizing appropriately substituted starting materials. For instance, analogs with different N-alkyl groups can be prepared by using the corresponding aldehyde or ketone in the reductive amination step. Modifications to the phenyl ring would require starting with the appropriately substituted fluorophenylacetonitrile or related precursors.

Pharmacological Profile

The pharmacological effects of N-methyl-1-(4-fluorophenyl)ethylamine and its analogs are primarily attributed to their interaction with monoamine transporters, leading to an increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin. The fluorine substituent is known to modulate the potency and selectivity of these interactions.

Mechanism of Action

Substituted phenethylamines, including fluorinated analogs, typically act as releasing agents and/or reuptake inhibitors at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The N-methyl group generally enhances activity at DAT and SERT compared to the primary amine. The para-fluoro substitution can influence the metabolic stability and the affinity for these transporters.

Caption: Proposed mechanism of action for N-methyl-1-(4-fluorophenyl)ethylamine at monoamine transporters.

In Vivo Effects

The in vivo effects of fluorinated amphetamine analogs are generally characterized by stimulant properties, including increased locomotor activity, and potential empathogenic effects depending on the relative activity at the serotonin transporter. Clinical reports on 4-fluoroamphetamine (4-FA), a closely related compound, indicate that intoxication can lead to significant cardiovascular effects, such as hypertension[3]. It is plausible that N-methyl-1-(4-fluorophenyl)ethylamine would exhibit a similar, and potentially more potent, psychostimulant profile due to the N-methylation.

Structure-Activity Relationships (SAR)

The biological activity of phenethylamine derivatives is highly dependent on their chemical structure. Key structural features that influence the pharmacology of N-methyl-1-(4-fluorophenyl)ethylamine analogs include:

-

N-Alkylation: The N-methyl group is a critical determinant of activity. Increasing the size of the N-alkyl group can alter the potency and selectivity for monoamine transporters.

-

Fluorine Substitution: The position and number of fluorine substituents on the phenyl ring significantly impact activity. A 4-fluoro substitution is a common motif in many psychoactive compounds.

-

Alpha-Methylation: The presence of a methyl group on the carbon alpha to the nitrogen (as in amphetamine) can increase metabolic stability and potency. While the core topic is an ethylamine, it is important to consider the influence of this structural feature in related amphetamine analogs.

| Compound | Structural Modification | Reported/Expected Effect on Activity | Reference |

| 1-(4-fluorophenyl)ethylamine | Primary amine | Generally lower potency at DAT and SERT compared to N-methylated analog. | Inferred from general SAR |

| N-methyl-1-(4-fluorophenyl)ethylamine | N-methyl | Enhanced potency at DAT and SERT. | Inferred from general SAR |

| N,N-dimethyl-1-(4-fluorophenyl)ethylamine | N,N-dimethyl | May decrease activity at DAT and NET, but could increase SERT activity. | Inferred from general SAR |

| 1-(2-fluorophenyl)ethylamine | 2-fluoro substitution | Altered selectivity profile for monoamine transporters. | [4] |

| 1-(3-fluorophenyl)ethylamine | 3-fluoro substitution | Altered selectivity profile for monoamine transporters. | [4] |

Table 1: Structure-Activity Relationships of Selected 1-(4-fluorophenyl)ethylamine Analogs.

Analytical Methods

The detection and quantification of N-methyl-1-(4-fluorophenyl)ethylamine and its analogs in biological and non-biological matrices are crucial for forensic, clinical, and research purposes. The primary analytical techniques employed are chromatographic methods coupled with mass spectrometry.

Sample Preparation

Effective sample preparation is essential to remove interfering substances and concentrate the analytes of interest. Common techniques include:

-

Liquid-Liquid Extraction (LLE): A versatile method for extracting the compounds from aqueous matrices into an organic solvent.

-

Solid-Phase Extraction (SPE): Offers higher selectivity and cleaner extracts compared to LLE.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method often used for the analysis of multiple analytes in complex matrices.

Caption: A general workflow for the analysis of N-methyl-1-(4-fluorophenyl)ethylamine in biological samples.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of the analytes.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity and is particularly well-suited for the analysis of less volatile or thermally labile compounds. It is the preferred method for the quantification of these compounds in complex biological matrices[5].

| Parameter | Typical Conditions |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | Gradient elution with acetonitrile and water containing a modifier (e.g., formic acid or ammonium formate) |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| Detection | Multiple Reaction Monitoring (MRM) |

Table 2: Typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of phenethylamine derivatives.

Toxicology and Safety Considerations

The toxicological profile of N-methyl-1-(4-fluorophenyl)ethylamine has not been extensively studied. However, based on data from structurally related fluorinated amphetamines, potential adverse effects may include cardiovascular toxicity, neurotoxicity, and hyperthermia[3][4]. The cardiotoxicity of some fluorinated amphetamine analogs has been reported in case studies[6]. Researchers and drug development professionals should handle these compounds with appropriate safety precautions in a controlled laboratory setting.

Conclusion

N-methyl-1-(4-fluorophenyl)ethylamine and its analogs represent a class of compounds with significant potential for CNS activity. This guide has provided a comprehensive overview of their synthesis, pharmacology, structure-activity relationships, and analytical methods based on the currently available scientific literature. While specific data for the parent compound is limited, a wealth of information on related fluorinated phenethylamines allows for informed predictions and guidance for future research. Further investigation into the precise pharmacological and toxicological profiles of these compounds is warranted to fully understand their potential as research tools or therapeutic agents.

References

-

Fluorinated Amphetamines and Neurotoxicity. (2018). Reddit. [Link]

-

4-Fluoroamphetamine (4-FA) intoxication results in exaggerated blood pressure effects compared to MDMA and amphetamine: A retrospective analysis. (2019). Journal of the American Heart Association. [Link]

-

RCs - 2-fma vs 2-fa toxicity and effects. (2013). Bluelight.org. [Link]

-

Analytically Confirmed Intoxication by 4-Fluoromethylphenidate, an Analog of Methylphenidate. (2020). Journal of Analytical Toxicology. [Link]

-

Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine. (2023). Journal of Analytical Toxicology. [Link]

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2022). European Journal of Medicinal Chemistry. [Link]

-

Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. (2022). European Journal of Medicinal Chemistry. [Link]

Sources

- 1. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4‐Fluoroamphetamine (4‐FA) intoxication results in exaggerated blood pressure effects compared to MDMA and amphetamine: A retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bluelight.org [bluelight.org]

Technical Guide: Toxicology & Safety Profile of (S)-N-methyl-1-(4-fluorophenyl)ethylamine

[1]

Chemical Identity & Executive Summary

(S)-N-methyl-1-(4-fluorophenyl)ethylamine is a chiral benzylic amine used primarily as a specialized building block in the synthesis of monoamine transporter inhibitors (e.g., DAT/SERT ligands) and as a chiral resolution agent.[1] Its structural integration of a fluorinated aromatic ring with a secondary amine confers high lipophilicity and specific receptor affinity, necessitating a safety profile that addresses both chemical corrosivity and pharmacological potency.

Core Identifiers

| Property | Detail |

| Chemical Name | (S)-N-methyl-1-(4-fluorophenyl)ethan-1-amine |

| Common Synonyms | (S)-4-Fluoro-α-methyl-N-methylbenzylamine; (S)-1-(4-Fluorophenyl)-N-methylethylamine |

| CAS Number | Specific (S)-isomer: Not widely indexed (Refer to Racemate/Analog CAS below for regulatory filing)Related CAS: 672906-68-2 (R-isomer); 403-40-7 (Primary Amine Parent) |

| PubChem CID | 5210548 (Racemate/General Structure) |

| Molecular Formula | C₉H₁₂FN |

| Molecular Weight | 153.20 g/mol |

| Physical State | Colorless to pale yellow liquid |

Critical Note on Stereochemistry: This guide specifically addresses the (S)-enantiomer . In pharmacological contexts, the (S)-isomer of amphetamine-like or benzylic amine scaffolds often exhibits distinct potency and metabolic stability compared to the (R)-isomer.[1] Treat as a high-potency chiral intermediate.

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) with analogous fluorinated benzylic amines (e.g., 1-(4-fluorophenyl)ethylamine), this compound is classified as Corrosive and Acutely Toxic .[1]

GHS Label Elements[1][7]

Hazard Statements

| Code | Hazard Statement | Mechanistic Basis |

| H314 | Causes severe skin burns and eye damage.[1][2] | High pKa (~9.5–10) of the secondary benzylic amine leads to saponification of membrane lipids upon contact. |

| H302 | Harmful if swallowed.[3][2] | Moderate oral toxicity anticipated; potential for systemic adrenergic effects. |

| H335 | May cause respiratory irritation.[3][2] | Volatile amine vapors irritate mucous membranes. |

| H373 | May cause damage to organs (CNS) through prolonged exposure. | Structural similarity to sympathomimetic amines suggests potential for cumulative CNS stimulation. |

Toxicological Profile & Mechanism of Action

Pharmacodynamics: The "Fluorine Effect"

The presence of the para-fluorine atom is not merely incidental; it blocks metabolic oxidation at the para-position, significantly extending the half-life of the compound compared to non-fluorinated analogs.[1]

-

Sympathomimetic Potential: As a structural homolog of N-methyl-phenethylamine (with a shortened alkyl chain), this compound may act as a releaser or reuptake inhibitor of norepinephrine and dopamine.[1]

-

CNS Penetration: The N-methylation increases lipophilicity (logP ~1.8–2.0), facilitating blood-brain barrier (BBB) traversal.[1]

Metabolic Pathway (Predicted)

The metabolism likely follows two primary routes: N-demethylation (to the primary amine) and side-chain oxidation .[1]

Figure 1: Predicted metabolic pathway showing N-demethylation to the primary amine, which retains pharmacological activity.[1]

Acute Toxicity Data (Analogous)

-

Oral LD50 (Rat): Estimated 300–500 mg/kg (Based on 1-(4-fluorophenyl)ethylamine data).[1]

-

Dermal LD50: No specific data; treat as <1000 mg/kg due to high permeability.

Synthesis & Experimental Applications

This compound is frequently generated via reductive amination or nucleophilic substitution . Below is a standard protocol for its synthesis/purification, often required when commercial stocks of the specific (S)-enantiomer are unavailable.

Protocol: Reductive Amination of 4-Fluoroacetophenone

Objective: Synthesize racemic N-methyl-1-(4-fluorophenyl)ethylamine (requires subsequent chiral resolution).

-

Reagents: 4-Fluoroacetophenone (1.0 eq), Methylamine (2.0 eq, in THF), Titanium(IV) isopropoxide (1.25 eq), Sodium borohydride (1.5 eq).

-

Imine Formation: Mix ketone and amine with Ti(OiPr)₄ in dry THF. Stir at RT for 6–12h under N₂. Note: Ti(IV) acts as a Lewis acid and water scavenger.

-

Reduction: Cool to 0°C. Add NaBH₄ portion-wise. Stir for 2h.

-

Quench: Carefully add 1M NaOH to precipitate titanium salts. Filter through Celite.

-

Purification: Extract with Et₂O. The crude amine is purified via acid-base extraction.[1]

-

Chiral Resolution: React racemate with (R)-Mandelic acid or (L)-Tartaric acid to crystallize the diastereomeric salt of the (S)-amine.[1]

Safety & Handling Protocols

Engineering Controls

-

Fume Hood: Mandatory.[1] Velocity >100 fpm.

-

Glove Box: Recommended for handling pure neat liquid to prevent atmospheric carbonation (formation of carbamates) and inhalation.

Personal Protective Equipment (PPE) Hierarchy

Figure 2: PPE hierarchy emphasizing eye and skin protection against corrosive amines.[1]

Storage & Stability[1]

-

Conditions: Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides, and CO₂ (air).

-

Shelf Life: 12 months if sealed. Amine absorbs CO₂ to form solid carbamates (white crust), indicating degradation.

Emergency Procedures

| Scenario | Immediate Action |

| Skin Contact | IMMEDIATE FLUSH. Wash with soap and water for 15+ mins.[1][2] Do not neutralize with acid. Seek medical aid for potential chemical burns. |

| Eye Contact | Rinse cautiously with water for 15 mins.[2] Remove contact lenses.[3][2] Urgent ophthalmological consult required. |

| Inhalation | Move to fresh air. If breathing is difficult, administer O₂. Monitor for delayed pulmonary edema. |

| Spill Cleanup | Evacuate area. Absorb with inert material (vermiculite). Do not use combustible materials (sawdust). Neutralize waste with dilute acetic acid before disposal. |

Regulatory & Transport Information

References

-

PubChem. (2025). Compound Summary: amine.[1][4][5][6] National Library of Medicine. Link[1]

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: (S)-1-(4-Fluorophenyl)ethylamine. Merck KGaA. Link

-

National Institutes of Health (NIH). (2025). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter. PMC. Link

-

BenchChem. (2025).[7] 1-(4-fluorophenyl)-N-methylethanamine Structure and Safety. Link[1]

-

ChemicalBook. (2025). Product Properties: (R)-N-Methyl-1-(4-fluorophenyl)ethylamine.[1][6] Link

Sources

- 1. 374898-01-8|(R)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. chemscene.com [chemscene.com]

- 4. 1-(4-FLUOROPHENYL)ETHYLAMINE | 403-40-7 [chemicalbook.com]

- 5. PubChemLite - [1-(4-fluorophenyl)ethyl](methyl)amine (C9H12FN) [pubchemlite.lcsb.uni.lu]

- 6. (R)-N-METHYL-1-(4-FLUOROPHENYL)ETHYLAMINE CAS#: 672906-68-2 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Chiral Building Blocks for Fluorinated Pharmaceutical Synthesis

A Technical Guide to Stereoselective Fluorination Strategies

Part 1: Strategic Landscape

The "Fluorine Effect" in Chiral Drug Design The introduction of fluorine into a chiral center is not merely a steric substitution; it is a profound electronic modification. The C-F bond (1.35 Å) mimics the C-O bond (1.43 Å) sterically but induces significant dipole changes and conformational biases (the gauche effect). In drug development, chiral fluorinated building blocks are critical for:

-

Metabolic Blocking: Preventing racemization or oxidative metabolism at chiral centers.

-

Conformational Locking: Restricting the rotameric population of a drug molecule to its bioactive conformation.

-

pKa Modulation: Lowering the pKa of adjacent amines or alcohols to improve bioavailability.

This guide moves beyond basic fluorination, focusing on the stereoselective construction of these high-value synthons.

Part 2: Class I — Electrophilic Fluorination (De Novo Chirality)

Mechanism & Causality: Electrophilic fluorination is the method of choice when starting from achiral carbonyl precursors. The causality here relies on enamine catalysis . A chiral amine catalyst condenses with an aldehyde/ketone to form a nucleophilic enamine. The high-energy HOMO of the enamine attacks the electrophilic fluorine source (typically N-fluorobenzenesulfonimide, NFSI).

-

Why NFSI? Unlike

gas (too aggressive) or Selectfluor (often too insoluble in non-polar organic solvents used for catalysis), NFSI is soluble, stable, and provides a soft electrophilic transfer compatible with delicate organocatalysts. -

Why MacMillan/Jørgensen Catalysts? These imidazolidinone or pyrrolidine-based catalysts provide steric shielding to one face of the enamine, forcing the bulky NFSI to approach from the opposite side.

Experimental Protocol: Enantioselective

-Fluorination of Aldehydes

This protocol generates chiral

Reagents:

-

Substrate: Decanal (1.0 equiv)

-

Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

-

Catalyst: (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone (20 mol%)

-

Solvent: THF/Isopropanol (9:1 v/v) with 5% water (Proton shuttle)

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried round-bottom flask, dissolve the imidazolidinone catalyst (0.2 mmol) in the solvent mixture at -10°C. Note: Low temperature is critical to maximize the enantiomeric excess (ee) by differentiating the transition state energies.

-

Reagent Addition: Add Decanal (1.0 mmol) followed by the addition of NFSI (1.2 mmol) in one portion.

-

Reaction Monitoring (Self-Validation): Stir at -10°C. Monitor by

F NMR. The disappearance of the NFSI signal (-38 ppm, broad) and appearance of the product signal (-190 to -200 ppm, doublet of doublets) validates conversion. -

Quench & Workup: Upon completion (approx. 4-8 hours), dilute with cold pentane and filter through a pad of silica to remove the sulfonimide byproduct.

-

Reduction (Optional but recommended for stability): Immediately reduce the unstable aldehyde to the alcohol using

in EtOH to isolate a stable chiral building block.

Data Summary: Typical Results

| Substrate Type | Yield (%) | ee (%) | Primary Utility |

|---|---|---|---|

| Aliphatic Aldehydes | 75-85 | 90-96 | Lipophilic side chains |

| Phenylacetaldehydes | 70-80 | 90-94 | Benzylic fluorides |

| Cyclic Ketones | 60-75 | 88-92 | Conformational locks |

Visualization: Enamine Catalytic Cycle

Caption: Organocatalytic cycle for the asymmetric

Part 3: Class II — Nucleophilic Fluorination (Chiral Pool Strategy)

Mechanism & Causality:

When a chiral center already exists (e.g., in sugars or amino acids), nucleophilic fluorination is used to introduce fluorine with inversion of configuration (

-

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

-

Challenge: Preventing elimination (E2) or rearrangement.

-

Solution: Use of "Hard" fluorinating agents on "Hard" oxygen nucleophiles (alcohols) activated as sulfonates or reacting directly with DAST.

Case Study: Sofosbuvir Intermediate Synthesis

The synthesis of the 2'-deoxy-2'-fluoro-2'-C-methyluridine core of Sofosbuvir relies on constructing a specific fluorinated sugar building block.

Workflow:

-

Starting Material: 2'-C-methyl-ribonolactone (Chiral Pool).

-

Fluorination Step: The hydroxyl group at the 2-position is targeted. However, direct fluorination can be difficult due to sterics.

-

Industrial Route: Often employs a nucleophilic opening of a cyclic sulfate or direct fluorination of a protected intermediate using DAST.

-

Critical Control: The reaction must be run at controlled temperatures (-78°C to RT) to prevent the "explosive" decomposition of DAST and to favor substitution over elimination.

-

Comparison of Fluorinating Agents for Chiral Alcohols:

| Reagent | State | Thermal Stability | Stereoselectivity (

Part 4: Class III — Stereoselective Trifluoromethylation

Introducing a

-

Reagents: Togni's Reagent (Electrophilic

) or Langlois Reagent (Nucleophilic -

Catalysis: Copper(I) or Photoredox catalysis is used to generate a

radical which adds to a chiral enolate or alkene.

Visualization: Decision Matrix for Method Selection

Caption: Strategic decision tree for selecting the appropriate fluorination methodology based on substrate structure.

Part 5: Industrial & Safety Considerations

Scale-Up Risks:

-

Thermal Runaway: DAST and Deoxo-Fluor release HF and can decompose violently. Protocol: Always use diluted streams and jacketed reactors with emergency quench (NaOH).

-

Atom Economy: NFSI is atom-inefficient (large sulfonimide waste). Trend: Industrial processes are moving toward Selectfluor (recyclable byproduct) or Electrochemical Fluorination (Green Chemistry).

References

-

Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society. Link

-

Fluorinated building blocks in drug design: new pathways and targets. NIH National Library of Medicine. Link

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI Molecules. Link

-

A Comprehensive Technical Guide to the Synthesis and Purification of Sofosbuvir D6. BenchChem Technical Guides. Link

-

Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. Journal of Organic Chemistry. Link

Molecular weight and physical constants of (S)-N-methyl-1-(4-fluorophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and potential pharmacological significance of the chiral amine, (S)-N-methyl-1-(4-fluorophenyl)ethylamine. This document is intended to serve as a critical resource for professionals in the fields of medicinal chemistry, pharmacology, and analytical science.

Core Molecular Attributes

(S)-N-methyl-1-(4-fluorophenyl)ethylamine is a chiral secondary amine that has garnered interest in synthetic and medicinal chemistry due to its structural relation to pharmacologically active compounds. The presence of a fluorine atom on the phenyl ring can significantly influence its metabolic stability, lipophilicity, and binding interactions with biological targets.

Chemical Structure and Identifiers

-

IUPAC Name: (S)-N-methyl-1-(4-fluorophenyl)ethan-1-amine

-

Molecular Formula: C₉H₁₂FN

-

CAS Registry Number: 672906-67-1[1]

Below is a diagram illustrating the logical relationship of the core molecular attributes.

Caption: Core molecular identifiers and properties.

Physicochemical Properties

A summary of the key physical and chemical constants for (S)-N-methyl-1-(4-fluorophenyl)ethylamine and its parent compound, (S)-1-(4-fluorophenyl)ethylamine, is presented in the table below for comparative analysis. It is important to note that some data for the N-methylated compound are based on predictions.

| Property | (S)-N-methyl-1-(4-fluorophenyl)ethylamine | (S)-1-(4-fluorophenyl)ethylamine |

| Appearance | Colorless to pale yellow liquid (predicted) | Colorless to pale yellow liquid |

| Boiling Point | 181.3 ± 15.0 °C (Predicted)[3] | 76 °C at 22 mmHg[4] |

| Density | 1.004 ± 0.06 g/cm³ (Predicted)[3] | ~1.03 - 1.05 g/cm³ |

| Solubility | Soluble in organic solvents like ethanol, methanol, dichloromethane. | Soluble in organic solvents; sparingly soluble in water.[4] |

| pKa (conjugate acid) | 8.98 ± 0.10 (Predicted)[4] | 8.98 ± 0.10[4] |

Synthesis and Reactivity

The synthesis of (S)-N-methyl-1-(4-fluorophenyl)ethylamine can be achieved through several established synthetic routes, most commonly via the N-methylation of the primary amine precursor, (S)-1-(4-fluorophenyl)ethylamine.

Recommended Synthetic Protocol: Reductive Amination

Reductive amination is a widely employed and effective method for the N-methylation of primary amines, offering high yields and selectivity.

Reaction Scheme:

(S)-1-(4-fluorophenyl)ethylamine + Formaldehyde → [Iminium Ion Intermediate] --(NaBH₄)--> (S)-N-methyl-1-(4-fluorophenyl)ethylamine

Step-by-Step Methodology:

-

Dissolution: Dissolve (S)-1-(4-fluorophenyl)ethylamine (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Imine Formation: To the stirred solution, add aqueous formaldehyde (1.1 eq) dropwise, maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Reduction: The reaction mixture is cooled again in an ice bath, and sodium borohydride (1.5 eq) is added portion-wise, ensuring the temperature does not exceed 20 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Workup: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is basified with a sodium hydroxide solution to a pH > 12.

-

Extraction and Purification: The product is extracted with an organic solvent such as dichloromethane or diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

The following diagram illustrates the workflow for the synthesis and purification of (S)-N-methyl-1-(4-fluorophenyl)ethylamine.

Caption: Synthetic workflow for (S)-N-methyl-1-(4-fluorophenyl)ethylamine.

Chemical Stability and Storage

(S)-N-methyl-1-(4-fluorophenyl)ethylamine is an amine and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric carbon dioxide. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from sources of ignition.[5]

Spectroscopic and Analytical Characterization

Accurate characterization of (S)-N-methyl-1-(4-fluorophenyl)ethylamine is crucial for its use in research and development. The following are the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton (CH), the N-methyl protons, and the C-methyl protons. The aromatic protons will appear as multiplets in the range of δ 7.0-7.4 ppm. The methine proton will be a quartet coupled to the C-methyl protons. The N-methyl group will appear as a singlet, and the C-methyl group as a doublet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (with the carbon attached to fluorine showing a large one-bond C-F coupling constant), the methine carbon, the N-methyl carbon, and the C-methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of the parent compound, 1-(4-fluorophenyl)ethylamine, shows characteristic absorptions for N-H stretching, C-H stretching, and aromatic C=C stretching. For the N-methylated derivative, the N-H stretching vibration will be absent and replaced by characteristic C-N stretching vibrations. Key expected IR absorptions are:

-

C-H stretching (aromatic and aliphatic): ~2800-3100 cm⁻¹

-

C=C stretching (aromatic): ~1500-1600 cm⁻¹

-

C-N stretching: ~1020-1250 cm⁻¹

-

C-F stretching: ~1150-1250 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 153. The fragmentation pattern will likely involve the loss of a methyl group to give a fragment at m/z = 138, and a benzylic cleavage to produce a prominent ion at m/z = 124.

Analytical Methodologies for Purity and Quantification

A robust analytical method is essential for determining the purity and concentration of (S)-N-methyl-1-(4-fluorophenyl)ethylamine.

Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the enantiomeric purity and quantify the concentration of the target compound.

-

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) in an isocratic elution mode. The exact ratio should be optimized for baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm.

-

Quantification: An external or internal standard method can be employed for accurate quantification. A calibration curve should be generated using standards of known concentrations.

-

Sample Preparation: Samples should be accurately weighed and dissolved in the mobile phase to a known concentration.

The logical flow of the analytical process is depicted below.

Caption: Analytical workflow for purity and quantification.

Pharmacological Context and Toxicological Profile

Potential Pharmacological Activity

While specific pharmacological data for (S)-N-methyl-1-(4-fluorophenyl)ethylamine is not extensively published, its structural analogs have shown significant activity, particularly as inverse agonists at the 5-hydroxytryptamine 2A (5-HT₂ₐ) receptor. For instance, the compound ACP-103, which contains a related N-(4-fluorophenylmethyl) moiety, is a potent 5-HT₂ₐ receptor inverse agonist with a behavioral profile suggesting antipsychotic utility.[6] The N-methyl-1-(4-fluorophenyl)ethyl moiety can be considered a key pharmacophore in this context. The introduction of the methyl group on the nitrogen atom can influence the compound's basicity, lipophilicity, and metabolic stability, potentially modulating its pharmacological profile.

Safety and Toxicology

The safety profile of (S)-N-methyl-1-(4-fluorophenyl)ethylamine is not well-established. However, based on the data for the parent compound, 1-(4-fluorophenyl)ethylamine, it is expected to be corrosive and cause severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

(S)-N-methyl-1-(4-fluorophenyl)ethylamine is a chiral building block with significant potential in the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its fundamental properties, a reliable synthetic protocol, and robust analytical methods for its characterization. The structural similarity to known 5-HT₂ₐ receptor inverse agonists suggests that this compound and its derivatives warrant further investigation in drug discovery programs targeting neuropsychiatric disorders. As with any research chemical, proper safety precautions must be observed during its handling and use.

References

-

LookChemical. (S)-N-METHYL-1-(4-FLUOROPHENYL)ETHYLAMINE,672906-67-1. [Link]

-

PubChem. 1-(4-Fluorophenyl)ethylamine. [Link]

-

Vanelle, P., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

Sources

- 1. 1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 123063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-N-METHYL-1-(4-FLUOROPHENYL)ETHYLAMINE | 672906-68-2 [chemicalbook.com]

- 3. (R)-N-METHYL-1-(4-FLUOROPHENYL)ETHYLAMINE CAS#: 672906-68-2 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-N-methyl-1-(4-fluorophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-methyl-1-(4-fluorophenyl)ethylamine is a chiral amine of significant interest in medicinal chemistry and drug development. Its stereochemistry plays a crucial role in its biological activity, making enantiomerically pure forms essential for pharmacological studies and as building blocks for more complex active pharmaceutical ingredients (APIs). The synthesis of this compound in a highly enantiomerically enriched form presents a common challenge in organic synthesis, necessitating the use of asymmetric strategies. This guide provides detailed application notes and protocols for three distinct and effective methods for the asymmetric synthesis of (S)-N-methyl-1-(4-fluorophenyl)ethylamine: Enzymatic Transamination, Asymmetric Reductive Amination, and Chiral Auxiliary-Mediated Synthesis. Each protocol is presented with an in-depth explanation of the underlying principles and experimental choices, ensuring scientific integrity and practical applicability.

I. Biocatalytic Approach: Enzymatic Transamination

Enzymatic transamination has emerged as a powerful and green alternative for the synthesis of chiral amines. This method utilizes transaminase enzymes, which catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high stereoselectivity.

Scientific Rationale and Mechanistic Insight

Omega-transaminases (ω-TAs) are particularly valuable as they can accept a wide range of ketones as substrates. The reaction mechanism involves the pyridoxal-5'-phosphate (PLP) cofactor, which covalently binds to the enzyme's active site. The ketone substrate enters the active site and forms a Schiff base with the PLP-amine intermediate (pyridoxamine-5'-phosphate, PMP). A proton transfer and subsequent hydrolysis release the chiral amine product and regenerate the PLP-aldehyde, which then accepts an amino group from the amine donor to complete the catalytic cycle. The enzyme's chiral pocket dictates the facial selectivity of the amine group addition to the ketone, leading to the formation of a single enantiomer of the product.

The choice of an appropriate ω-transaminase is critical and often requires screening of different enzymes to find one with high activity and selectivity for the target substrate. Reaction conditions such as pH, temperature, co-solvent, and the choice of amine donor must be optimized to maximize enzyme performance and overcome challenges like product inhibition or unfavorable reaction equilibria.[1][2]

Experimental Protocol: Asymmetric Synthesis using ω-Transaminase

This protocol is adapted from a similar synthesis of a fluorinated chiral amine.[1][2]

Materials:

-

4-fluoroacetophenone

-

Isopropylamine (IPA) or other suitable amine donor

-

ω-Transaminase (e.g., a commercially available screening kit)

-

Pyridoxal-5'-phosphate (PLP)

-

Tris-HCl buffer

-

Dimethyl sulfoxide (DMSO)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

Enzyme and Reaction Buffer Preparation:

-

Prepare a 100 mM Tris-HCl buffer and adjust the pH to 7.5.

-

Dissolve the ω-transaminase and PLP (final concentration ~1 mM) in the Tris-HCl buffer.

-

-

Reaction Setup:

-

In a reaction vessel, combine the 4-fluoroacetophenone (e.g., 10 mM final concentration) and the amine donor (e.g., isopropylamine, 500 mM final concentration).

-

Add DMSO as a co-solvent to a final concentration of 25-30% (v/v) to improve the solubility of the ketone substrate.[1][2]

-

Initiate the reaction by adding the enzyme/PLP solution to the substrate mixture.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the reaction progress by a suitable analytical method, such as chiral HPLC or GC, to determine the conversion and enantiomeric excess (ee%).

-

-

Work-up and Purification:

-

Once the reaction has reached the desired conversion, quench the reaction by adding a strong base (e.g., 1 M NaOH) to raise the pH to >11.

-

Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-N-methyl-1-(4-fluorophenyl)ethylamine.

-

Purify the product by column chromatography on silica gel if necessary.

-

Data Summary

| Parameter | Value | Reference |

| Substrate | 4-fluoroacetophenone | N/A |

| Enzyme | ω-Transaminase | [1][2] |

| Amine Donor | Isopropylamine | [1][2] |

| Co-solvent | 25-30% DMSO | [1][2] |

| Conversion | >95% (optimized) | [3] |

| Enantiomeric Excess (ee%) | >99% for (S)-enantiomer | [3] |

Note: The presented data is based on similar transaminase-mediated syntheses and may require optimization for this specific substrate.

Workflow Diagram

Caption: Enzymatic transamination workflow.

II. Catalytic Approach: Asymmetric Reductive Amination

Asymmetric reductive amination is a highly efficient one-pot method for synthesizing chiral amines from ketones. This approach involves the in-situ formation of an imine intermediate, which is then asymmetrically reduced by a chiral catalyst and a reducing agent.

Scientific Rationale and Mechanistic Insight

The reaction proceeds through two key steps: the condensation of the ketone (4-fluoroacetophenone) with an amine (methylamine) to form an imine, and the subsequent enantioselective reduction of the C=N double bond. The success of this method hinges on the choice of a suitable chiral catalyst that can effectively differentiate between the two faces of the imine. Transition metal complexes with chiral phosphine ligands are commonly employed for this purpose.[4]

The catalyst, typically a rhodium or iridium complex, coordinates to the imine. The chiral ligand environment creates a steric and electronic bias, directing the hydride transfer from the reducing agent (often H₂) to one face of the imine, thus generating the desired enantiomer of the amine product. The selection of the chiral ligand is paramount for achieving high enantioselectivity.

Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination

This protocol is based on a patented procedure for the direct asymmetric reductive amination of ketones.[4]

Materials:

-

4-fluoroacetophenone

-

Methylamine solution (e.g., in THF or water)

-

[Ir(COD)Cl]₂

-

(S,S)-f-Binaphane or other suitable chiral phosphine ligand

-

Dichloromethane (DCM), anhydrous

-

Hydrogen gas (H₂)

-

Silica gel

Procedure:

-

Catalyst Preparation (in-situ):

-

In a glovebox or under an inert atmosphere, mix [Ir(COD)Cl]₂ and the chiral phosphine ligand (e.g., (S,S)-f-Binaphane) in anhydrous DCM.

-

Stir the mixture at room temperature for approximately 30 minutes to form the active chiral iridium catalyst.

-

-

Reaction Setup:

-

In a separate flask, dissolve 4-fluoroacetophenone in DCM.

-

Add the methylamine solution to the ketone solution.

-

Transfer the freshly prepared chiral catalyst solution to the substrate solution.

-

-

Hydrogenation:

-

Transfer the reaction mixture to a high-pressure reactor (e.g., a Parr bomb).

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1000 psi).

-

Stir the reaction at room temperature for a specified time (e.g., 12-24 hours).

-

-

Work-up and Purification:

-

Carefully release the hydrogen pressure.

-

Pass the reaction mixture through a short plug of silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexane) to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Determine the enantiomeric excess by chiral HPLC analysis. Further purification by column chromatography may be performed if necessary.

-

Data Summary

| Parameter | Value | Reference |

| Substrate | 4-fluoroacetophenone | N/A |

| Catalyst | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | [4] |

| Reducing Agent | H₂ (1000 psi) | [4] |

| Yield | High (specific value not reported for this substrate) | [4] |

| Enantiomeric Excess (ee%) | High (specific value not reported for this substrate) | [4] |

Note: The specific yield and ee% for the target molecule using this exact protocol may require experimental determination.

Workflow Diagram

Caption: Asymmetric reductive amination workflow.

III. Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.

Scientific Rationale and Mechanistic Insight

Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide, is a widely used and highly effective chiral auxiliary for the synthesis of amines.[5][6] The synthesis involves three main steps:

-

Condensation: 4-fluoroacetophenone is condensed with (S)-tert-butanesulfinamide to form an N-sulfinyl imine. This reaction is typically catalyzed by a Lewis acid like titanium(IV) ethoxide.

-

Diastereoselective Reduction: The N-sulfinyl imine is then reduced. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, directing the hydride reducing agent (e.g., from NaBH₄) to the opposite face. This results in a highly diastereoselective reduction to the corresponding sulfinamide.

-

Auxiliary Cleavage: The chiral auxiliary is removed by acid hydrolysis to yield the desired chiral primary amine. To obtain the N-methylated product, a subsequent methylation step is required.

Experimental Protocol: Synthesis via Ellman's Auxiliary

Materials:

-

4-fluoroacetophenone

-

(S)-tert-butanesulfinamide

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (HCl)

-

Formaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

Procedure:

Step 1: Synthesis of (S,E)-N-(1-(4-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide

-

To a solution of (S)-tert-butanesulfinamide in anhydrous THF, add 4-fluoroacetophenone followed by titanium(IV) ethoxide.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and pour it into brine with stirring.

-

Filter the mixture through celite and extract the filtrate with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude N-sulfinyl imine, which can be used in the next step without further purification.

Step 2: Diastereoselective Reduction

-

Dissolve the crude N-sulfinyl imine in THF and cool the solution to -78 °C.

-

Add sodium borohydride in one portion.

-

Stir the reaction at -78 °C for several hours.

-

Quench the reaction by the slow addition of methanol.

-

Allow the reaction to warm to room temperature and concentrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Dry the organic layer, filter, and concentrate to obtain the crude sulfinamide. Purify by column chromatography to obtain the desired diastereomer.

Step 3: Auxiliary Cleavage and N-Methylation

-

Dissolve the purified sulfinamide in methanol and add a solution of HCl in diethyl ether.

-

Stir at room temperature until the cleavage is complete.

-

Concentrate the mixture and partition between water and diethyl ether. The aqueous layer contains the primary amine hydrochloride.

-

Neutralize the aqueous layer with a base (e.g., NaOH) and extract the free amine into an organic solvent.

-

To the solution of the primary amine in DCM, add formaldehyde followed by sodium triacetoxyborohydride.

-

Stir at room temperature until the reductive amination is complete.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer, and concentrate to yield (S)-N-methyl-1-(4-fluorophenyl)ethylamine.

Data Summary

| Parameter | Value | Reference |

| Auxiliary | (S)-tert-butanesulfinamide | [5][6] |

| Diastereomeric Ratio (dr) for Reduction | Typically >95:5 | [7] |

| Overall Yield | Good to excellent | [7] |

| Enantiomeric Purity | High (>98% ee after auxiliary removal) | [7] |